molecular formula C6H8N2O B12842264 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine

4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine

Cat. No.: B12842264
M. Wt: 124.14 g/mol
InChI Key: BFFIACPYUHJBDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine typically involves the cyclization of appropriate precursors. One common method starts with pyrrolidin-2-one, which undergoes a series of reactions to form the desired compound. The process involves the formation of intermediates such as dimethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its action on GABA receptors. It acts as an agonist, preferentially activating delta-subunit-containing GABA receptors. This activation leads to increased inhibitory neurotransmission, which can result in sedative and hypnotic effects . The molecular targets include extrasynaptic GABA receptors, which are known to desensitize more slowly than synaptic receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine is unique due to its high selectivity for delta-subunit-containing GABA receptors, which distinguishes it from other GABA agonists. This selectivity makes it particularly useful in studying the specific roles of these receptors in neurological functions .

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine

InChI

InChI=1S/C6H8N2O/c1-2-7-4-6-5(1)3-8-9-6/h3,7H,1-2,4H2

InChI Key

BFFIACPYUHJBDJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=NO2

Origin of Product

United States

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